1-Chloro-2-fluorobenzene

Catalog No.
S1539754
CAS No.
348-51-6
M.F
C6H4ClF
M. Wt
130.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-fluorobenzene

CAS Number

348-51-6

Product Name

1-Chloro-2-fluorobenzene

IUPAC Name

1-chloro-2-fluorobenzene

Molecular Formula

C6H4ClF

Molecular Weight

130.55 g/mol

InChI

InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

ZCJAYDKWZAWMPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)Cl

Solubility

0.00 M

Synonyms

o-Chlorofluorobenzene

Canonical SMILES

C1=CC=C(C(=C1)F)Cl

1-Chloro-2-fluorobenzene is an aromatic organic compound derived from benzene with a chlorine atom substituted at the first position (ortho position) and a fluorine atom substituted at the second position (meta position) []. Due to its specific halogenation pattern, it offers unique properties for various scientific applications. While not naturally occurring, it can be synthesized in a laboratory setting and is of interest in fields like organic synthesis and medicinal chemistry [].


Molecular Structure Analysis

1-Chloro-2-fluorobenzene has a six-membered carbon ring structure characteristic of benzene, with a chlorine atom attached directly to one carbon and a fluorine atom attached to another carbon adjacent but not directly bonded (meta position) []. This structure results in several notable aspects:

  • Bond polarity: The presence of electronegative chlorine and fluorine atoms creates polar covalent bonds, influencing the overall polarity of the molecule [].
  • Aromatic character: The cyclic arrangement of conjugated double bonds in the benzene ring grants the molecule aromatic character, affecting its stability and reactivity [].
  • Dipole moment: The slight asymmetry in electron distribution due to the halogen atoms creates a weak dipole moment, impacting its interactions with other molecules [].

Chemical Reactions Analysis

1-Chloro-2-fluorobenzene can participate in various chemical reactions, including:

  • Synthesis: A common method for synthesizing 1-Chloro-2-fluorobenzene involves the Schiemann reaction. This reaction utilizes diazonium salts and cuprous chloride (CuCl) to achieve the desired halogenation pattern [].

Balanced Chemical Equation:

Ar-N₂⁺ Cl⁻ + CuCl → Ar-Cl + N₂ + Cu⁺Cl⁻

  • Halogen exchange reactions

    Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions, where a chlorine or fluorine atom is replaced by another nucleophile []. The specific reaction rate and product distribution depend on the reaction conditions and the attacking nucleophile.

  • Electrophilic aromatic substitution

    The aromatic ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. However, due to the deactivating effect of the electron-withdrawing halogens, such reactions are slower compared to unsubstituted benzene [].


Physical And Chemical Properties Analysis

  • Melting point: 57 °C (data from [])
  • Boiling point: 150-151 °C (data from [])
  • Solubility: Slightly soluble in water (around 0.1 g/L at 25 °C) []. More soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Density: 1.12 g/cm³ (approximate value) []
  • Stability: Relatively stable under normal storage conditions.

Mechanism of Action (Not Applicable)

1-Chloro-2-fluorobenzene is primarily used as a starting material for further chemical synthesis and does not have a well-defined biological mechanism of action.

1-Chloro-2-fluorobenzene is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood []. It is flammable and should be kept away from heat sources and open flames.

Data Availability:

  • Toxicity data for 1-Chloro-2-fluorobenzene is limited. However, due to the presence of halogens, it is advisable to handle it with caution and avoid inhalation or ingestion.

Reference Compound in Spectroscopy

Due to its distinct fluorine atom and the presence of chlorine, 1-Chloro-2-fluorobenzene serves as a reference compound in various spectroscopic techniques. Its well-defined peaks in nuclear magnetic resonance (NMR) spectroscopy, particularly fluorine-19 (¹⁹F) NMR, allow researchers to identify and quantify other fluorine-containing compounds in a sample [1]. Similarly, its characteristic infrared (FTIR) and Raman spectroscopy signatures can be used for compound identification [2].

[1] Source: [2] Source:

Solvent or Reaction Media

The combination of a hydrophobic aromatic ring and halogen substituents makes 1-Chloro-2-fluorobenzene a useful solvent or reaction medium for specific research applications. Its moderate boiling point (around 137-138 °C) allows for both room temperature and elevated temperature reactions. Additionally, its flammable nature requires proper handling procedures [3].

[3] Source:

Synthetic Precursor

Researchers have utilized 1-Chloro-2-fluorobenzene as a starting material for the synthesis of more complex molecules. For instance, a study describes its use in the microwave-assisted synthesis of benzimidazolones, a class of heterocyclic compounds with potential biological activities [4].

[4] Source:

XLogP3

2.7

Boiling Point

137.6 °C

Melting Point

-43.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (94%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

625-98-9
348-51-6

Wikipedia

2-Chlorofluorobenzene

General Manufacturing Information

Benzene, 1-chloro-2-fluoro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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